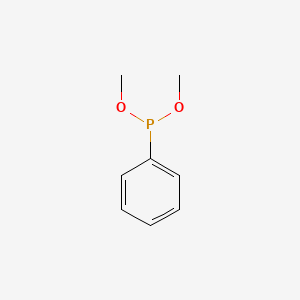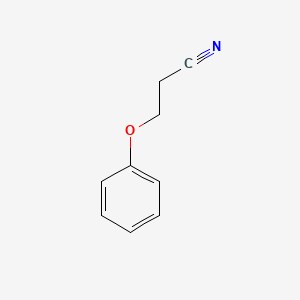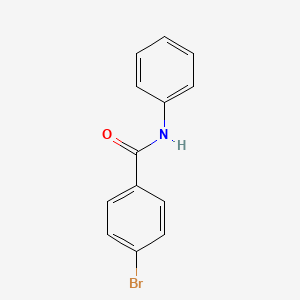
4-bromo-N-phenylbenzamide
Übersicht
Beschreibung
4-Bromo-N-phenylbenzamide (4-BNPB) is a brominated aromatic amide that has been used extensively in scientific research for its ability to act as a catalyst and reactant in various laboratory experiments. 4-BNPB has been shown to be a useful reagent for the synthesis of a wide variety of compounds and is also used in drug development, biochemistry, and other areas of scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A study focused on synthesizing a structurally related compound, 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, detailing its synthesis, characterization, and structural analysis using spectroscopic methods and X-ray diffraction. This research provided insights into the structure-property relationship and demonstrated the compound's potential antitumor activity (He, Yang, Hou, Teng, & Wang, 2014).
Biological Activity
- Research on similar bromobenzamides revealed that compounds like 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides can inhibit photosynthetic electron transport, with their efficacy influenced by compound lipophilicity and the electronic properties of substituents. This suggests potential applications in studying photosynthesis inhibition (Král'ová, Šeršen, Pesko, Waisser, & Kubicová, 2013).
Antiviral Properties
- N-phenylbenzamide derivatives, including a compound structurally related to 4-bromo-N-phenylbenzamide, have been synthesized and shown to exhibit anti-EV 71 activities in vitro. These findings highlight the potential of such compounds in developing antiviral drugs (Ji, Wang, Hao, He, Gao, Li, Li, Jiang, & Li, 2013).
Pharmaceutical Applications
- The synthesis and anticonvulsant activity of 4-nitro-N-phenylbenzamides, closely related to 4-bromo-N-phenylbenzamide, have been studied, indicating their potential as anticonvulsant agents. This research could guide the development of new pharmaceuticals (Bailleux, Vallée, Nuyts, Hamoir, Poupaert, Stables, & Vamecq, 1995).
Chemical Analysis and Applications
- A study on N-(4-Bromophenyl)-4-nitrobenzamide, a compound with a similar structure, discussed its vibrational spectroscopic analysis, computational modeling, and potential use in electro-optical applications. This reflects the broader applications of bromobenzamides in materials science and chemical analysis (Dwivedi & Kumar, 2019).
Eigenschaften
IUPAC Name |
4-bromo-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTGXXQAVWWJRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351112 | |
| Record name | 4-bromo-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-phenylbenzamide | |
CAS RN |
6846-12-4 | |
| Record name | 4-bromo-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the phenyl rings in 4-Bromo-N-phenylbenzamide?
A1: The molecule of 4-Bromo-N-phenylbenzamide exhibits a twisted conformation. The dihedral angle between the phenyl and 4-bromophenyl rings is 58.63° []. This indicates that the two rings are not coplanar but rather twisted relative to each other.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

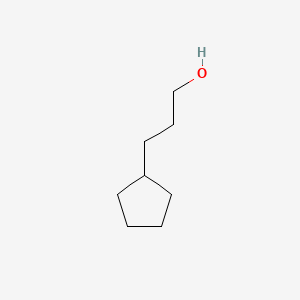
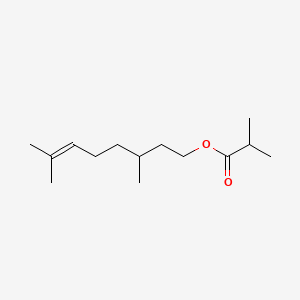

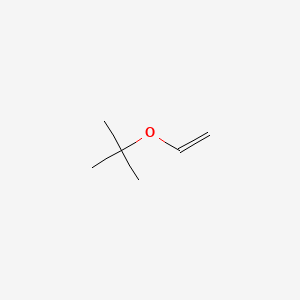

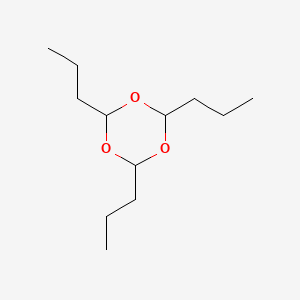

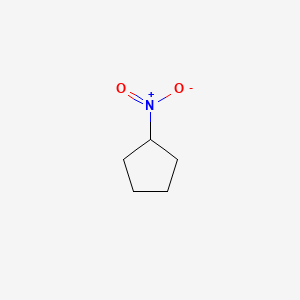
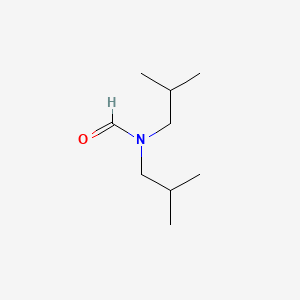
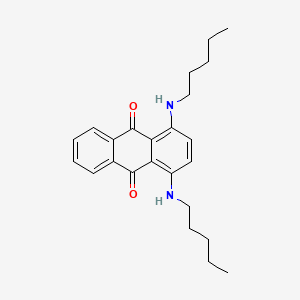
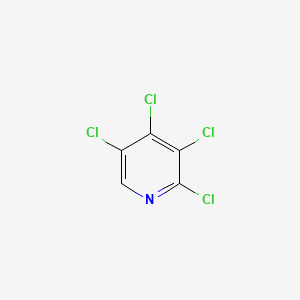
![Ethanol, 2-[methyl(4-methylphenyl)amino]-](/img/structure/B1585560.png)
